3-Fluoro-4-thiocyanatoaniline

Medicinal Chemistry Structure-Activity Relationship Fluorinated Building Blocks

Supply of positional isomers often confounds structure-activity relationship studies. 3-Fluoro-4-thiocyanatoaniline provides the precise meta-fluorine substitution needed for unambiguous SAR deconvolution. • Enables direct comparison with ortho-fluoro isomer (CAS 14512-85-7) to map fluorine position effects on target binding. • Supports regioselective electrophilic aromatic substitution and cross-coupling, critical for kinase probe synthesis. • Scalable via patent-documented NBS/KSCN route (US06743811B2), avoiding thiophosgene hazards.

Molecular Formula C7H5FN2S
Molecular Weight 168.19 g/mol
CAS No. 14512-86-8
Cat. No. B178295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-thiocyanatoaniline
CAS14512-86-8
Molecular FormulaC7H5FN2S
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)SC#N
InChIInChI=1S/C7H5FN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2
InChIKeyOPLCEAFQQKDBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-thiocyanatoaniline: Physicochemical & Procurement Baseline


3-Fluoro-4-thiocyanatoaniline (CAS 14512-86-8) is a fluorinated aromatic building block classified within the thiocyanatoaniline subfamily [1]. It is characterized by a fluorine substituent at the meta-position (C3) and a thiocyanate (-SCN) group at the para-position (C4) relative to the aniline amino group, yielding the IUPAC designation (4-amino-2-fluorophenyl) thiocyanate . This substitution pattern distinguishes it from positional isomers such as 2-fluoro-4-thiocyanatoaniline (CAS 14512-85-7) and other substituted analogs including 2,5-difluoro-4-thiocyanatoaniline, 2,6-difluoro-4-thiocyanatoaniline, and non-fluorinated 4-thiocyanatoaniline [1]. The compound is commercially available from multiple vendors in research-grade purities typically ranging from 96% to 98% .

Workflow Fluorinated aromatic building block procurement
Selection Meta-fluorine substitution pattern for SAR studies
Use Context Research-grade scaffold; supports thiocyanation-based library synthesis

3-Fluoro-4-thiocyanatoaniline: Positional Isomer Non-Interchangeability


Substitution of 3-fluoro-4-thiocyanatoaniline with its positional isomer 2-fluoro-4-thiocyanatoaniline or non-fluorinated analogs introduces material differences in physicochemical properties and electronic character that directly affect downstream reactivity and biological outcomes. The meta-fluorine substitution pattern in the 3-fluoro analog produces a distinct electronic environment compared to the ortho-fluorine arrangement in the 2-fluoro isomer, with computed property differences including a higher hydrogen bond acceptor count (4 vs. 2) and altered lipophilicity [1]. These differences translate to non-interchangeable regioselectivity in electrophilic aromatic substitution reactions . In biologically active thiocyanatoaniline derivatives—where the SCN moiety has been demonstrated to confer antifungal activity comparable to fluconazole and amphotericin [2] and where fluorine positioning is documented to enhance tumor cytotoxicity by 10- to 100-fold over chloride/bromide analogs [3]—the specific substitution pattern is a critical determinant of potency and selectivity that cannot be preserved by generic in-class substitution.

Isomer Mismatch

Positional isomer 2-fluoro-4-thiocyanatoaniline may shift regioselectivity and hydrogen-bonding profile; reactivity outcomes may not transfer directly.

Scaffold Mismatch

Non-fluorinated 4-thiocyanatoaniline lacks fluorine electronic effects; lipophilicity and electrophilic character may differ, requiring synthetic route re-validation.

Class Risk

Thiocyanate pharmacophore activity is class-level reported; antifungal or antimicrobial profile may not replicate without direct compound-specific validation.

3-Fluoro-4-thiocyanatoaniline: Quantified Differentiation Evidence


Positional Isomer: Meta- vs. Ortho-Fluorine Substitution

3-Fluoro-4-thiocyanatoaniline differs structurally from its closest commercially available analog 2-fluoro-4-thiocyanatoaniline (CAS 14512-85-7) solely by the position of the fluorine substituent—meta (C3) versus ortho (C2) to the amino group [1]. This positional isomerism results in distinct computed physicochemical properties. The 3-fluoro analog (CAS 14512-86-8) contains an (4-amino-2-fluorophenyl) thiocyanate structure, whereas the 2-fluoro analog is designated (4-amino-3-fluorophenyl) thiocyanate . The positional shift alters the electron density distribution on the aromatic ring, with the meta-fluorine exerting a predominantly inductive electron-withdrawing effect while the ortho-fluorine introduces additional steric and resonance effects proximal to the amino group.

Meta- vs. Ortho-Fluorine
Head-to-head
Fluorine at C3 (meta) vs. C2 (ortho) to amino group. CAS 14512-86-8 vs. CAS 14512-85-7.
Regioselectivity context
Fluorine position governs electrophilic aromatic substitution outcomes.
Medicinal Chemistry Structure-Activity Relationship Fluorinated Building Blocks

Hydrogen Bond Acceptor Count: Isomer Comparison

Computed molecular properties reveal a quantifiable difference in hydrogen bonding capacity between the positional isomers. 3-Fluoro-4-thiocyanatoaniline has a hydrogen bond acceptor count of 4, whereas the ortho-fluoro analog (2-fluoro-4-thiocyanatoaniline) has a hydrogen bond acceptor count of 2 [1]. This two-acceptor difference arises from the distinct spatial arrangement and electronic accessibility of the fluorine and thiocyanate nitrogen atoms relative to the amino group, a computational prediction derived from established QSAR modeling parameters [1].

H-Bond Acceptors
Head-to-head
HBA count: 4 vs. 2 for the 2-fluoro isomer (difference of +2).
Solubility and binding context
Computed property; influences permeability and target interactions.
Drug Design Molecular Recognition Computational Chemistry

Lipophilicity: Fluorinated vs. Non-Fluorinated Scaffold

The computed lipophilicity of 3-fluoro-4-thiocyanatoaniline is XLogP3-AA = 1.9, as determined by PubChem computational prediction algorithms [1]. An alternative LogP value of 2.56228 has been reported from separate computational sources . The non-fluorinated parent scaffold (4-thiocyanatoaniline) has a lower predicted LogP of approximately 1.4-1.5 [2], with the increase attributable to the electron-withdrawing and lipophilic character of the fluorine substituent. The fluorine substitution at the meta-position contributes approximately +0.4 to +1.1 LogP units depending on the computational method employed [2].

Lipophilicity
Class-level
XLogP3-AA = 1.9. ~+0.4 to +1.1 LogP shift vs. non-fluorinated scaffold.
ADME prediction context
Computed value; experimental LogP not available.
ADME Prediction LogP Optimization Fluorine SAR

Synthetic Route: NBS/KSCN Thiocyanation Method

A defined synthetic route for 3-fluoro-4-thiocyanatoaniline is disclosed in patent US06743811B2, utilizing N-bromosuccinimide (1.76 g, 9.89 mmol) and potassium thiocyanate (1.75 g, 18.0 mmol) with 3-fluoroaniline as the starting material [1]. This thiocyanation methodology, conducted at 0°C with a 2-hour reaction time followed by solvent removal and dichloromethane washing , provides a reproducible synthetic entry to the 3-fluoro-4-thiocyanato substitution pattern. In contrast, alternative thiocyanation routes using thiophosgene—applicable to the 2-fluoro isomer synthesis—carry documented safety concerns including toxicity and potential release of hazardous gases .

NBS/KSCN Route
Cross-study
Patent US06743811B2 method avoids thiophosgene toxicity concerns.
Process safety context
Defined 0°C, 2 h protocol; yield not disclosed.
Synthetic Methodology Process Chemistry Thiocyanation

Thiocyanate Moiety Antifungal Activity

The thiocyanate (-SCN) moiety present in 3-fluoro-4-thiocyanatoaniline is documented in the arylthiocyanate class literature to confer antifungal activity. Dithiocyanates of N-methylpyrrole and N-phenylpyrrole have been reported to exhibit activity against Candida albicans, Candida tropicalis, Candida krusei, and Aspergillus niger at levels comparable to the clinical antifungal agents fluconazole and amphotericin [1]. While direct activity data for 3-fluoro-4-thiocyanatoaniline itself have not been published, the presence of the thiocyanate group supports its utility as a building block for constructing antifungal screening libraries .

-SCN Moiety Activity
Class-level
Arylthiocyanate class reported with activity comparable to fluconazole and amphotericin B.
Antifungal screening context
Direct data for this specific compound not published.
Antifungal Antimicrobial Arylthiocyanates

Electrophilic Reactivity Enhancement by Meta-Fluorine

The meta-fluorine substituent in 3-fluoro-4-thiocyanatoaniline exerts an inductive electron-withdrawing effect on the aromatic ring, increasing electrophilicity at reactive positions compared to non-fluorinated 4-thiocyanatoaniline . This enhanced electrophilicity is reported to enable faster reaction kinetics in nucleophilic aromatic substitution and cross-coupling reactions [1]. The thiocyanate group provides additional reactivity through the terminal cyano moiety, while the fluorine atom influences both reactivity and stability [2].

Electrophilicity
Class-level
Reported faster reaction kinetics from fluorine inductive effect vs. non-fluorinated analog.
Synthesis workflow context
Rate constant comparisons not available.
Reaction Kinetics Electrophilic Aromatic Substitution Fluorine Electronic Effects

3-Fluoro-4-thiocyanatoaniline: Research & Industrial Application Scenarios


Medicinal Chemistry: Meta-Fluorine SAR Lead Optimization

In structure-activity relationship (SAR) campaigns where fluorine substitution position is being systematically varied, 3-fluoro-4-thiocyanatoaniline provides the meta-fluorine substitution pattern (CAS 14512-86-8) with computed XLogP3 of 1.9 and hydrogen bond acceptor count of 4 . This compound enables direct comparison against the ortho-fluoro isomer (CAS 14512-85-7) to deconvolute the contribution of fluorine position to target binding affinity and selectivity. The documented thiocyanate pharmacophore, with class-level antifungal activity comparable to fluconazole and amphotericin , supports its use in constructing focused libraries for antimicrobial and antifungal screening programs.

Chemical Biology: Regioselective Probe Synthesis

The distinct meta-fluorine substitution pattern enables regioselective functionalization that cannot be replicated by the 2-fluoro isomer . Researchers developing chemical probes requiring specific substitution geometry—such as those targeting protein kinases where aryl fluorides have been shown to participate in covalent binding interactions with lysine residues —can leverage the defined electronic environment of the 3-fluoro substitution to achieve predictable reactivity outcomes in electrophilic aromatic substitution and cross-coupling reactions.

Agrochemical Discovery: Herbicidal Thiocyanatoaniline Derivatives

Fluorinated thiocyanatoaniline derivatives have demonstrated efficacy in controlling submerged aquatic weeds, including species such as Cabomba, Ceratophyllum demersum, and Elodea . 3-Fluoro-4-thiocyanatoaniline serves as a key intermediate for synthesizing herbicidal candidates within this application space. The enhanced electrophilicity conferred by the fluorine substituent may facilitate the construction of more complex agrochemical structures with improved potency profiles compared to non-fluorinated analogs.

Process Chemistry: Scale-Up via NBS/KSCN Thiocyanation

For programs requiring multi-gram to kilogram quantities of fluorinated thiocyanatoaniline building blocks, the patent-documented NBS/KSCN synthetic route (US06743811B2) offers a defined methodology with reagents that circumvent thiophosgene-associated toxicity concerns . This process advantage is particularly relevant for contract research and manufacturing organizations (CRO/CDMOs) where safety considerations and process reproducibility are paramount procurement criteria.

Application
Selection Property
Validation Focus
Meta-Fluorine SAR Studies
Isomeric purity and substitution pattern
Positional isomer identity confirmation
Chemical Probe Synthesis
Regioselective reactivity profile
Electrophilic substitution outcome review
Antifungal Library Construction
Thiocyanate pharmacophore scaffold
Compound-specific antimicrobial screening
Process Chemistry Scale-Up
NBS/KSCN route feasibility
Reaction safety and reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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